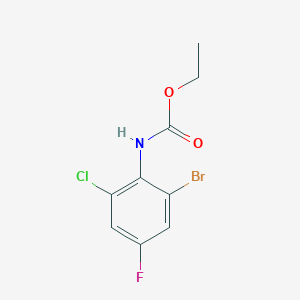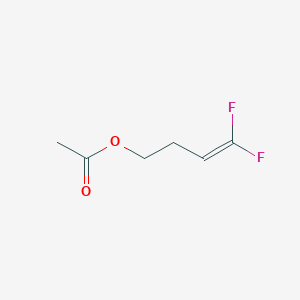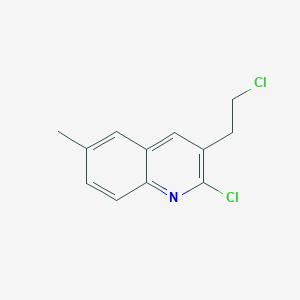
3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound featuring a pyrrole ring substituted with a 4-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the desired pyrrole derivative. The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activities.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Studied for its anti-corrosion properties.
3-Chloro-4-fluorophenylboronic acid: Used in various organic synthesis reactions.
Uniqueness: 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorophenyl group with a pyrrole ring and a carboxylic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15/h1-6,13H,(H,14,15) |
InChI Key |
JUTNJSGBNNHACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)



![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)


